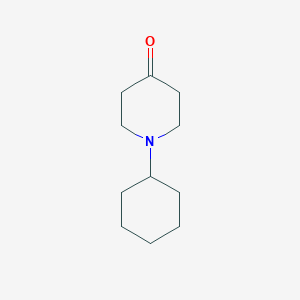![molecular formula C4H2N4O2 B092003 [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) CAS No. 17376-66-8](/img/structure/B92003.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has a unique structure that makes it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor cell growth, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is its unique structure, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design specific drugs based on this compound.
Zukünftige Richtungen
There are several future directions for research on [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)). One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, researchers may investigate the use of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) in combination with other drugs to enhance its therapeutic efficacy. Finally, researchers may explore the use of this compound in other areas, such as agriculture or environmental science.
In conclusion, [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is a promising compound with potential therapeutic applications. Its unique structure and range of biochemical and physiological effects make it an interesting candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential uses in various fields.
Synthesemethoden
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) involves the reaction between 2-aminopyrimidine and N-acylhydrazone in the presence of a base. The reaction proceeds through a cyclization process to form the desired product. This method has been optimized to produce high yields of the compound and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
17376-66-8 |
|---|---|
Produktname |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) |
Molekularformel |
C4H2N4O2 |
Molekulargewicht |
138.08 g/mol |
IUPAC-Name |
3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4O2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChI-Schlüssel |
GHTJXILEKZCSBB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC(=O)C2=NONC2=N1 |
SMILES |
C1=NC(=O)C2=NONC2=N1 |
Kanonische SMILES |
C1=NC(=O)C2=NONC2=N1 |
Synonyme |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)
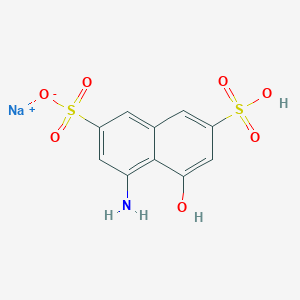

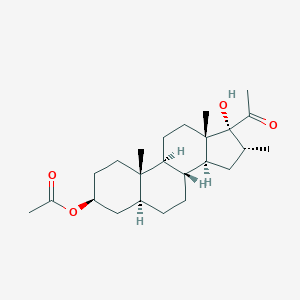
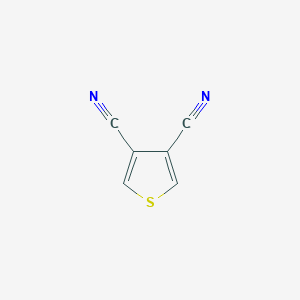
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)


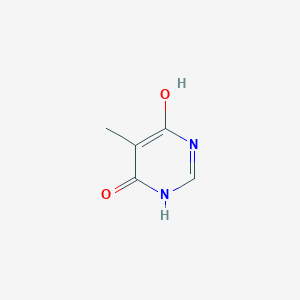
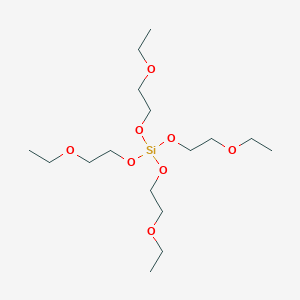
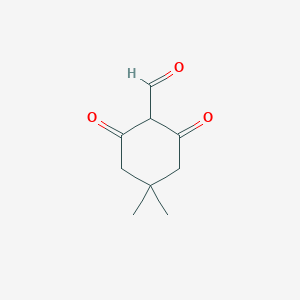
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
